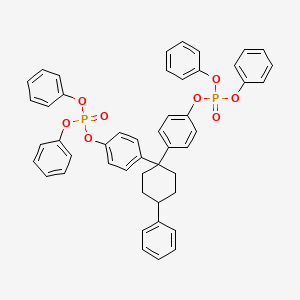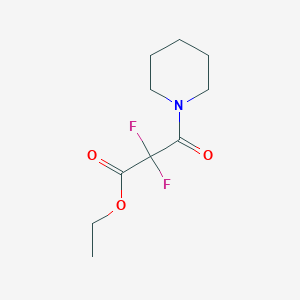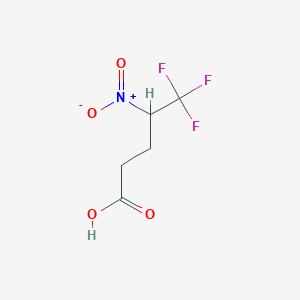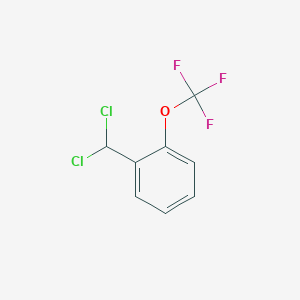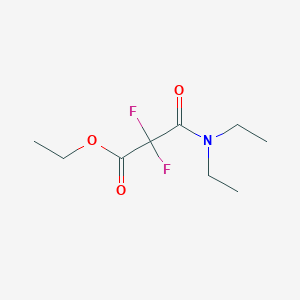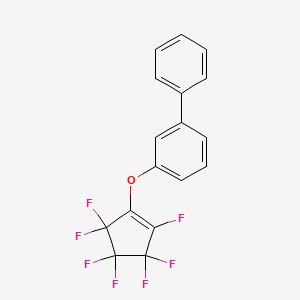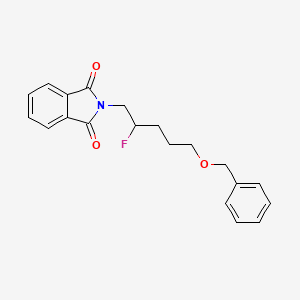
N-(2-Fluoro-5-benzyloxypentyl)phthalimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Fluoro-5-benzyloxypentyl)phthalimide is an organic compound that belongs to the class of phthalimides. Phthalimides are known for their diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a phthalimide core, a fluoro-substituted pentyl chain, and a benzyloxy group. The unique structure of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluoro-5-benzyloxypentyl)phthalimide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available phthalic anhydride, 2-fluoropentanol, and benzyl alcohol.
Formation of Phthalimide: Phthalic anhydride is reacted with ammonia or a primary amine to form phthalimide.
Alkylation: The phthalimide is then alkylated with 2-fluoropentanol under basic conditions to introduce the fluoro-substituted pentyl chain.
Benzyloxylation: Finally, the benzyloxy group is introduced by reacting the intermediate with benzyl alcohol in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: N-(2-Fluoro-5-benzyloxypentyl)phthalimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the phthalimide moiety to phthalamic acid or phthalic acid derivatives.
Substitution: The fluoro and benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Phthalamic acid, phthalic acid derivatives.
Substitution: Various substituted phthalimides.
科学研究应用
N-(2-Fluoro-5-benzyloxypentyl)phthalimide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: this compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-Fluoro-5-benzyloxypentyl)phthalimide involves its interaction with specific molecular targets. The fluoro and benzyloxy groups enhance its binding affinity to enzymes and receptors. The compound can inhibit enzyme activity by forming stable complexes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
N-(2-Fluoro-5-benzyloxypentyl)phthalimide can be compared with other phthalimide derivatives such as:
N-(2-Fluoropentyl)phthalimide: Lacks the benzyloxy group, resulting in different chemical properties and applications.
N-(2-Benzyloxypentyl)phthalimide: Lacks the fluoro group, affecting its reactivity and biological activity.
N-(2-Fluoro-5-methoxypentyl)phthalimide: Contains a methoxy group instead of a benzyloxy group, leading to variations in its chemical behavior.
The presence of both fluoro and benzyloxy groups in this compound makes it unique, offering a combination of properties that are advantageous in various applications.
属性
IUPAC Name |
2-(2-fluoro-5-phenylmethoxypentyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3/c21-16(9-6-12-25-14-15-7-2-1-3-8-15)13-22-19(23)17-10-4-5-11-18(17)20(22)24/h1-5,7-8,10-11,16H,6,9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSYPIHDVRWPLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCC(CN2C(=O)C3=CC=CC=C3C2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
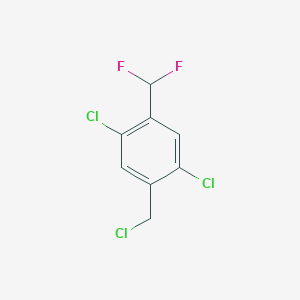
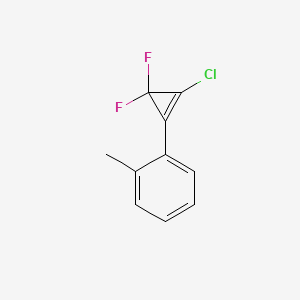
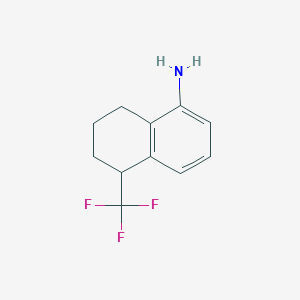
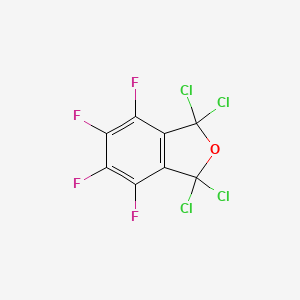
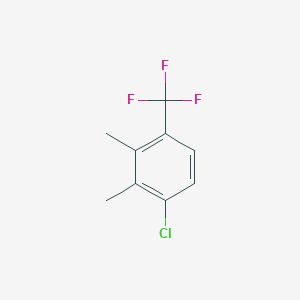

![1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene](/img/structure/B6312059.png)
